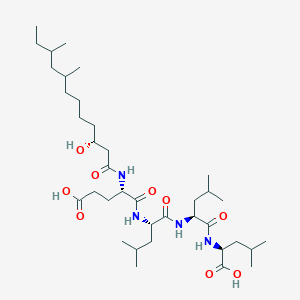

Gageotetrin C

Description

from a marine bacterium Bacillus subtilis; structure in first source

Properties

Molecular Formula |

C37H68N4O9 |

|---|---|

Molecular Weight |

713.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(3R)-3-hydroxy-8,10-dimethyldodecanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C37H68N4O9/c1-10-25(8)20-26(9)13-11-12-14-27(42)21-32(43)38-28(15-16-33(44)45)34(46)39-29(17-22(2)3)35(47)40-30(18-23(4)5)36(48)41-31(37(49)50)19-24(6)7/h22-31,42H,10-21H2,1-9H3,(H,38,43)(H,39,46)(H,40,47)(H,41,48)(H,44,45)(H,49,50)/t25?,26?,27-,28+,29+,30+,31+/m1/s1 |

InChI Key |

BMFITMZQTXTVTH-AUYSWKLHSA-N |

Isomeric SMILES |

CCC(C)CC(C)CCCC[C@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)O |

Canonical SMILES |

CCC(C)CC(C)CCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Isolation of Gageotetrin C from Bacillus subtilis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Gageotetrin C, a linear lipopeptide derived from the marine bacterium Bacillus subtilis. The document details the experimental protocols for its extraction, purification, and characterization, and presents its biological activity profile. This guide is intended for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction

Marine microorganisms are a prolific source of novel secondary metabolites with diverse biological activities. Among these, lipopeptides produced by Bacillus species have garnered significant attention for their potent antimicrobial and surfactant properties. Gageotetrins A-C, including this compound, are a unique class of linear lipopeptides isolated from a marine-derived strain of Bacillus subtilis.[1][2] These compounds are characterized by a peptide moiety composed of di- and tetrapeptides linked to a novel fatty acid.[1][2] Notably, Gageotetrins exhibit significant antimicrobial activity without demonstrating cytotoxicity against human cancer cell lines, making them promising candidates for further therapeutic development.[1][2][3]

Discovery of this compound

Gageotetrins A-C were discovered during a screening program for new antimicrobial agents from marine bacteria.[1][4] The producing organism, Bacillus subtilis strain 109GGC020, was isolated from a marine sediment sample collected from Gageocho, a reef in the Republic of Korea.[4] The crude extract from the fermentation broth of this strain showed potent antimicrobial activity, which led to the isolation and characterization of these novel linear lipopeptides.[4]

Experimental Protocols

Bacterial Strain and Fermentation

The Bacillus subtilis strain 109GGC020 was identified based on 16S rRNA sequencing.[4] For the production of Gageotetrins, the strain was cultured under optimized conditions.

Fermentation Protocol:

-

Inoculum Preparation: A seed culture of B. subtilis 109GGC020 is prepared in a suitable broth medium.

-

Large-Scale Fermentation: The seed culture is used to inoculate a larger volume of production medium. The fermentation is carried out with optimal salinity, pH, and temperature for maximal growth and secondary metabolite production.[4]

-

Incubation: The culture is incubated for a specific period with continuous shaking to ensure proper aeration.

Extraction and Isolation of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic purification.[4]

Isolation Workflow:

Caption: Isolation workflow for this compound.

Detailed Protocol:

-

Extraction: The fermentation broth is centrifuged to separate the supernatant from the bacterial cells. The supernatant is then extracted with an organic solvent such as ethyl acetate (EtOAc).[4]

-

Concentration: The organic extract is concentrated under vacuum to yield a crude extract.[4]

-

Fractionation: The crude extract is subjected to flash column chromatography for initial fractionation.

-

Purification: this compound is purified from the active fractions using reversed-phase high-performance liquid chromatography (HPLC).[4][5]

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is used to determine the molecular formula.[4][6]

-

Nuclear Magnetic Resonance (NMR): Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are employed to elucidate the planar structure and amino acid sequence.[4][6]

-

Stereochemistry Determination: The absolute stereochemistry of the amino acid residues is determined by methods such as Marfey's analysis after acid hydrolysis.[4][6] The configuration of the fatty acid component can be established using techniques like Mosher's MTPA method.[4][6]

Biological Activity of Gageotetrins

Gageotetrins A-C have demonstrated significant antimicrobial properties against a range of pathogens.[1][2]

Antimicrobial Activity

The antimicrobial activity of Gageotetrins is typically assessed by determining their Minimum Inhibitory Concentration (MIC) values against various microorganisms.

| Compound | MIC (µM) against P. aeruginosa |

| Gageotetrin A | 0.01 - 0.06 |

| Gageotetrin B | 0.01 - 0.06 |

| This compound | 0.01 - 0.06 |

| Data sourced from organic letters.[1][2] |

Gageotetrins have also shown good antifungal activity against pathogenic fungi.[4]

Cytotoxicity

A key feature of Gageotetrins is their lack of cytotoxicity against human cancer cell lines, which distinguishes them from some other antimicrobial lipopeptides.[1][2][3]

| Compound | GI₅₀ (µg/mL) against Human Cancer Cell Lines |

| Gageotetrin A | > 30 |

| Gageotetrin B | > 30 |

| This compound | > 30 |

| Data sourced from organic letters.[1][2] |

Mechanism of Action (Proposed)

While the precise mechanism of action for Gageotetrins has not been fully elucidated, it is proposed that their antimicrobial activity is related to their lipophilic nature, allowing them to interact with and disrupt microbial cell membranes. This is a common mechanism for many lipopeptide antibiotics.[4]

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound, along with its congeners, represents a promising class of non-cytotoxic antimicrobial agents. The detailed protocols for their isolation and characterization from Bacillus subtilis provide a solid foundation for further research and development. The potent antimicrobial activity coupled with a favorable safety profile warrants further investigation into their therapeutic potential. Future studies should focus on elucidating the precise mechanism of action, exploring structure-activity relationships, and evaluating their efficacy in preclinical models of infection.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Isolation and characterization of lipopeptide antibiotics produced by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gageostatins A–C, Antimicrobial Linear Lipopeptides from a Marine Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Blueprint of Gageotetrin C: A Technical Guide for Researchers

For Immediate Release

[SHANGHAI, CN – November 7, 2025] – This technical guide provides an in-depth exploration of the biosynthetic pathway of Gageotetrin C, a linear lipopeptide with notable antimicrobial properties.[1][2][3] Isolated from the marine bacterium Bacillus subtilis, this compound holds promise for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its biosynthesis, alongside relevant experimental protocols and quantitative data.

This compound is a member of the gageotetrin family of molecules, which are recognized for their antimicrobial and antifungal activities.[4] Structurally, this compound is composed of a tetrapeptide chain linked to a novel 3-hydroxy fatty acid.[1][2][3] Its biosynthesis is attributed to a non-ribosomal peptide synthetase (NRPS) system, a large multi-enzyme complex that synthesizes peptides without the use of ribosomes.[4] While the complete enzymatic pathway has been proposed, further research is required for full characterization.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur via a multi-modular NRPS system. The pathway can be conceptually divided into three main stages: initiation with the fatty acid component, elongation of the peptide chain, and termination.

1. Initiation: Fatty Acid Synthesis and Loading

The biosynthesis is initiated with the creation of the 3-hydroxy-8,10-dimethyldodecanoyl fatty acid tail. This process is likely carried out by a specialized fatty acid synthase (FAS) system that may be integrated with or located near the NRPS gene cluster. The synthesized fatty acid is then activated to its acyl-adenylate form by the adenylation (A) domain of the first NRPS module and subsequently tethered to a peptidyl carrier protein (PCP) or thiolation (T) domain.

2. Elongation: Stepwise Peptide Bond Formation

The tetrapeptide chain of this compound (Asp-Leu-Leu-Leu) is assembled sequentially by a series of NRPS modules. Each module is responsible for the incorporation of a specific amino acid and minimally consists of:

-

Adenylation (A) Domain: Selects and activates the specific amino acid as an aminoacyl-adenylate.

-

Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's PCP domain and the growing peptide chain attached to the PCP domain of the preceding module.

The order of the modules on the NRPS enzyme dictates the final amino acid sequence of the peptide.

3. Termination: Release of the Linear Lipopeptide

The final step in the biosynthesis is the release of the fully assembled linear lipopeptide from the NRPS machinery. This is catalyzed by a thioesterase (TE) domain located at the end of the last module. The TE domain hydrolyzes the thioester bond, freeing this compound.

Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway of this compound.

Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is limited quantitative data available specifically for the biosynthetic pathway of this compound. However, the antimicrobial activities of Gageotetrins A-C have been determined and are summarized in the table below.

| Compound | Minimum Inhibitory Concentration (MIC) (µM) |

| Gageotetrin A | 0.01 - 0.06 |

| Gageotetrin B | 0.01 - 0.06 |

| This compound | 0.01 - 0.06 |

Data sourced from Tareq et al., 2014.[1][2][3]

Experimental Protocols

The following are generalized protocols for the isolation, purification, and characterization of lipopeptides from Bacillus subtilis, which can be adapted for the study of this compound.

Fermentation and Extraction

-

Culture: Inoculate a seed culture of Bacillus subtilis into a suitable production medium. Incubate at an optimal temperature (e.g., 30°C) with shaking for a period of 48-72 hours.

-

Cell Removal: Centrifuge the culture broth to separate the supernatant from the bacterial cells.

-

Acid Precipitation: Adjust the pH of the supernatant to 2.0 with concentrated HCl and allow it to stand overnight at 4°C to precipitate the lipopeptides.

-

Extraction: Centrifuge to collect the precipitate and extract it with methanol. Evaporate the methanol to obtain the crude lipopeptide extract.

Purification

-

Solid-Phase Extraction (SPE): Dissolve the crude extract in a minimal volume of methanol and apply it to a C18 SPE cartridge. Elute with a stepwise gradient of methanol in water.

-

High-Performance Liquid Chromatography (HPLC): Further purify the active fractions from SPE using a reversed-phase C18 HPLC column with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.

Structural Characterization

-

Mass Spectrometry (MS): Determine the molecular weight and obtain fragmentation patterns for sequence analysis using techniques such as ESI-MS/MS or MALDI-TOF-MS.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry, using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments.

-

Stereochemical Analysis:

-

Amino Acids: Hydrolyze the lipopeptide and analyze the amino acid composition and configuration using chiral gas chromatography (GC) or by derivatization with Marfey's reagent followed by HPLC analysis.

-

Fatty Acid: Determine the absolute configuration of the 3-hydroxy group of the fatty acid by methods such as Mosher's ester analysis.

-

The following DOT language script outlines a general experimental workflow for the investigation of this compound.

Experimental workflow for this compound.

Future Directions

The elucidation of the complete biosynthetic pathway of this compound, including the identification and characterization of the specific NRPS and associated enzymes, is a key area for future research. This will involve genome mining of the producing Bacillus subtilis strain to identify the corresponding gene cluster. Heterologous expression of the biosynthetic genes in a model host would confirm their function and open avenues for biosynthetic engineering to generate novel analogs with potentially enhanced therapeutic properties. Further quantitative studies are also needed to optimize the production of this compound for potential pharmaceutical applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Antimicrobial Action of Gageotetrin C

Introduction

This compound is a linear lipopeptide isolated from a marine-derived bacterium, Bacillus subtilis.[1][2] It belongs to a unique class of lipopeptides that exhibit significant antimicrobial activity against a range of pathogens.[1][3] Notably, this compound and its analogues have demonstrated potent antimicrobial effects at low micromolar concentrations while exhibiting no significant cytotoxicity against human cancer cell lines, highlighting their potential as selective antimicrobial agents.[1][2][4] This technical guide provides a comprehensive overview of the available data on this compound, its proposed mechanism of antimicrobial action based on its chemical class, and detailed experimental protocols relevant to its study.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms. The available data is summarized in the table below.

| Compound | Organism | MIC (µM) | Reference |

| Gageotetrin A-C | Various | 0.01–0.06 | [1][2][4] |

| Gageotetrin A | Staphylococcus aureus | 0.03–0.06 | [3] |

| Bacillus subtilis | 0.03–0.06 | [3] | |

| Colletotrichum acutatum | 0.03–0.06 | [3] | |

| Botrytis cinerea | 0.03–0.06 | [3] | |

| Salmonella typhi | 0.03–0.06 | [3] | |

| Pseudomonas aeruginosa | 0.02–0.06 | [3] | |

| Rhizoctonia solani | 0.03–0.06 | [3] |

Proposed Mechanism of Antimicrobial Action

While specific mechanistic studies on this compound are not extensively published, its structural characteristics as a linear lipopeptide from Bacillus subtilis strongly suggest a mechanism of action centered on the disruption of microbial cell membranes. This proposed mechanism is based on the well-established action of similar lipopeptides.

The amphipathic nature of this compound, consisting of a hydrophobic fatty acid tail and a hydrophilic peptide chain, is crucial for its antimicrobial activity. The proposed mechanism involves the following key steps:

-

Electrostatic Interaction and Binding: The lipopeptide is thought to initially interact with the microbial cell surface through electrostatic interactions. In Gram-positive bacteria, this would involve binding to negatively charged teichoic acids in the cell wall. For Gram-negative bacteria, the initial interaction would be with the lipopolysaccharide (LPS) layer of the outer membrane.

-

Insertion into the Membrane: Following the initial binding, the hydrophobic fatty acid tail of this compound is proposed to insert into the lipid bilayer of the cell membrane.

-

Membrane Permeabilization and Disruption: The accumulation of lipopeptide molecules within the membrane leads to a loss of membrane integrity. This can occur through various models, including the formation of pores or channels, or a more general destabilization of the membrane structure (the "carpet" model). This disruption leads to the leakage of essential intracellular components, such as ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.

It is speculated that the 3-hydroxy fatty acid component plays a critical role in the antibacterial activities of Gageotetrins.[3]

Caption: Proposed mechanism of antimicrobial action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a study investigating the antimicrobial mechanism of action of a lipopeptide like this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium.

-

96-well microtiter plates.

-

Bacterial or fungal inoculum, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

This compound stock solution of known concentration.

-

Positive control (a known antibiotic) and negative control (medium only).

-

-

Procedure:

-

Prepare serial two-fold dilutions of this compound in the growth medium directly in the 96-well plate.

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (inoculum with a known antibiotic) and a negative control (inoculum with no antimicrobial agent).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection as the lowest concentration of this compound that shows no turbidity.

-

Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay assesses the ability of a compound to disrupt the bacterial cell membrane, allowing the influx of a fluorescent dye that is normally membrane-impermeable.

-

Materials:

-

Bacterial cells in mid-logarithmic growth phase.

-

Phosphate-buffered saline (PBS).

-

Propidium iodide (PI) stock solution.

-

This compound solution.

-

Fluorometer or fluorescence microscope.

-

-

Procedure:

-

Harvest and wash bacterial cells, then resuspend in PBS to a specific optical density.

-

Add PI to the cell suspension to a final concentration of, for example, 10 µM.

-

Add this compound at various concentrations to the cell suspension.

-

Incubate the mixture at room temperature in the dark.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em ~535/617 nm for PI) over time. An increase in fluorescence indicates membrane permeabilization.

-

Cytoplasmic Membrane Depolarization Assay

This assay measures the change in membrane potential using a voltage-sensitive fluorescent dye.

-

Materials:

-

Bacterial cells in mid-logarithmic growth phase.

-

HEPES buffer with glucose.

-

Membrane potential-sensitive dye (e.g., DiSC3(5)).

-

This compound solution.

-

Fluorometer.

-

-

Procedure:

-

Harvest and wash bacterial cells, then resuspend in HEPES buffer containing glucose.

-

Add the voltage-sensitive dye to the cell suspension and incubate until a stable, quenched fluorescence signal is achieved, indicating dye uptake into polarized membranes.

-

Add this compound at various concentrations.

-

Monitor the fluorescence intensity over time. An increase in fluorescence indicates depolarization of the cytoplasmic membrane.

-

Caption: A typical experimental workflow for antimicrobial drug discovery.

Conclusion

This compound is a promising antimicrobial linear lipopeptide with potent activity and low cytotoxicity. While its precise mechanism of action requires further dedicated investigation, the available evidence strongly suggests that it acts by disrupting the integrity of microbial cell membranes, a common mechanism for this class of compounds. The experimental protocols outlined in this guide provide a framework for the detailed study of this compound and other novel lipopeptide antibiotics. Further research into its specific molecular interactions will be invaluable for its potential development as a therapeutic agent.

References

Gageotetrin C: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gageotetrin C is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis. It has garnered interest within the scientific community due to its notable antimicrobial and antifungal activities, coupled with low cytotoxicity against human cell lines. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an examination of its proposed mechanism of action.

Physicochemical Properties

This compound is a complex molecule comprising a tetrapeptide moiety linked to a novel fatty acid. Its fundamental properties have been characterized through various analytical techniques.

Tabulated Physical and Chemical Data

The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| Molecular Formula | C37H68N4O9 | PubChem CID: 102225145 |

| Molecular Weight | 713.0 g/mol | PubChem CID: 102225145 |

| Monoisotopic Mass | 712.49862976 Da | PubChem CID: 102225145 |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(3R)-3-hydroxy-8,10-dimethyldodecanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid | PubChem CID: 102225145 |

| Appearance | Amorphous solid (inferred from related compounds) | [1] |

| Melting Point | Not available | |

| Solubility | Not available | |

| HR-ESIMS ([M+H]+) | m/z 713.5078 | [2] |

Experimental Protocols

Detailed experimental methodologies for the isolation, structural elucidation, and bioactivity assessment of this compound have been established, primarily based on the protocols developed for closely related lipopeptides produced by Bacillus subtilis.[1]

Isolation and Purification of this compound

The following workflow outlines the general procedure for obtaining pure this compound from Bacillus subtilis culture.

Caption: Isolation and Purification Workflow for this compound.

Methodology:

-

Fermentation: The Bacillus subtilis strain is cultured in a suitable broth medium under optimized conditions of salinity, pH, and temperature to maximize the production of secondary metabolites.[1]

-

Extraction: The fermentation broth is subjected to solvent extraction, typically with ethyl acetate, to isolate the lipopeptides from the aqueous medium.[1]

-

Purification: The crude extract is then purified using a combination of chromatographic techniques. Flash column chromatography is often employed for initial fractionation, followed by reversed-phase high-performance liquid chromatography (HPLC) to achieve high purity of this compound.[1]

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is used to determine the exact molecular weight and molecular formula of the compound.[2]

-

NMR Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) nuclear magnetic resonance spectroscopy are employed to elucidate the planar structure, including the amino acid sequence and the fatty acid chain.

-

Chiral Analysis: The absolute stereochemistry of the amino acid residues is typically determined by acid hydrolysis followed by derivatization with a chiral reagent (e.g., Marfey's reagent) and subsequent chromatographic analysis.[1]

Antimicrobial Activity Assay

The antimicrobial potency of this compound is commonly evaluated using a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Methodology:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the target bacterium or fungus.

-

The plates are incubated under conditions suitable for the growth of the microorganism.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible microbial growth.

Mechanism of Action

The precise signaling pathways involved in the antimicrobial action of this compound have not been fully elucidated. However, based on studies of other linear lipopeptides from Bacillus subtilis, a general mechanism of action has been proposed. The primary target is believed to be the microbial cell membrane.[3][4]

Caption: Proposed Antimicrobial Mechanism of Action for this compound.

The antimicrobial activity of linear lipopeptides like this compound is thought to be a multi-step process:

-

Electrostatic Interaction: The lipopeptide initially interacts with the microbial cell membrane.

-

Membrane Perturbation: The fatty acid portion of the molecule inserts into the hydrophobic core of the cell membrane, leading to the formation of pores or channels.[3] This disrupts the integrity of the membrane.

-

Ion Leakage: The formation of pores leads to an uncontrolled flux of ions across the membrane, causing depolarization and disrupting essential cellular processes.

-

Cell Death: The loss of membrane potential and essential ions ultimately results in cell death.

In addition to direct membrane disruption, other mechanisms that may contribute to the antimicrobial effects of Bacillus lipopeptides include the inhibition of cell wall synthesis and the disruption of quorum sensing and biofilm formation.[3][5]

Biological Activity

This compound exhibits potent antimicrobial activity against a range of bacteria and fungi, with reported MIC values in the range of 0.01–0.06 μM.[6][7] Notably, it has been shown to have no significant cytotoxicity against human cancer cell lines, with a GI50 value greater than 30 μg/ml.[6][7] This favorable therapeutic window highlights its potential as a lead compound for the development of new anti-infective agents.

Conclusion

This compound is a promising antimicrobial lipopeptide with well-defined chemical properties and a proposed mechanism of action centered on microbial membrane disruption. The detailed experimental protocols for its study, along with its potent and selective bioactivity, make it an important subject for further research in the fields of natural product chemistry, microbiology, and drug development. Future investigations are warranted to fully elucidate its specific molecular targets and to explore its therapeutic potential in preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovering the Next-Generation Plant Protection Products: A Proof-of-Concept via the Isolation and Bioactivity Assessment of the Olive Tree Endophyte Bacillus sp. PTA13 Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of linear lipopeptides derived from BP100 towards plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Gageotetrin C: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gageotetrin C, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has demonstrated notable antimicrobial properties.[1][2] As with any potential therapeutic agent, a thorough understanding of its solubility and stability is paramount for formulation development, pharmacokinetic studies, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the known and inferred physicochemical characteristics of this compound. Due to the limited publicly available data specific to this compound, this document leverages information on the broader class of lipopeptides from Bacillus subtilis to provide a predictive assessment. Furthermore, it outlines detailed, hypothetical experimental protocols for the systematic evaluation of this compound's solubility and stability, accompanied by workflow diagrams to guide researchers in these critical studies.

Introduction to this compound

This compound is a member of the gageotetrin family of linear lipopeptides, which also includes Gageotetrin A and B. These compounds were first isolated from a marine-derived strain of Bacillus subtilis. Structurally, this compound consists of a peptide chain linked to a fatty acid moiety. This amphiphilic nature is central to its biological activity and dictates its solubility and stability behavior. The gageotetrins have shown promising antimicrobial activity, making them subjects of interest for the development of new anti-infective agents.[1][2]

Solubility Characteristics of this compound

Table 1: Inferred Solubility Profile of this compound

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | pH-dependent | The peptide portion contains ionizable groups. Solubility is expected to increase at pH values above the isoelectric point. Surfactin, a related lipopeptide, is soluble in aqueous solutions at pH > 5. |

| Polar Protic Solvents | Water | Low | The long fatty acid chain imparts significant hydrophobicity. |

| Methanol, Ethanol | High | These solvents can interact with both the polar peptide and non-polar lipid portions. | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | High | Commonly used for solubilizing amphiphilic molecules for biological assays. |

| Acetonitrile | Moderate to High | Often used in reversed-phase chromatography for lipopeptides. | |

| Non-polar Solvents | Chloroform, Dichloromethane | High | The lipid tail will readily dissolve in these solvents. |

| Hexane | Low | The polar peptide head would limit solubility. |

Stability Profile of this compound

Similar to solubility, specific stability data for this compound is not extensively documented. The stability of lipopeptides is influenced by factors such as temperature, pH, light, and the presence of enzymes. Lipopeptides from Bacillus species are generally known for their robust stability.[3]

Table 2: Inferred Stability Characteristics of this compound

| Condition | Expected Stability | Rationale |

| Temperature | High | Many Bacillus-derived lipopeptides, such as surfactin, exhibit excellent thermal stability, withstanding temperatures up to 100°C and even autoclaving.[4] |

| pH | Wide Range | The peptide backbone can be susceptible to hydrolysis at extreme pH values (highly acidic or alkaline). However, related compounds are stable over a broad pH range (e.g., pH 5-13 for surfactin).[4] |

| Light | Moderate to High | Photodegradation is a possibility for many organic molecules. Studies in controlled light conditions are necessary. |

| Enzymatic Degradation | Susceptible | As a peptide-containing molecule, this compound is likely susceptible to degradation by proteases. |

Experimental Protocols for Characterization

To address the current data gap, the following sections outline detailed experimental protocols for determining the solubility and stability of this compound.

Solubility Determination Protocol

This protocol describes a method for quantifying the solubility of this compound in various solvents using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically and scientifically relevant solvents.

Materials:

-

This compound (pure solid)

-

Solvents: Deionized water, Phosphate-Buffered Saline (pH 5.4, 7.4, 9.4), Methanol, Ethanol, DMSO, Acetonitrile, Chloroform

-

Vials (e.g., 1.5 mL glass vials with screw caps)

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol).

-

Generate a standard curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered supernatant from the solubility experiment with a suitable solvent to fall within the range of the standard curve.

-

Inject the diluted sample into the HPLC and determine the peak area.

-

Calculate the concentration of this compound in the supernatant using the standard curve, accounting for the dilution factor.

-

Diagram of Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in determining the solubility of this compound.

Stability Indicating Assay Protocol

This protocol outlines a forced degradation study to identify the degradation products of this compound and develop a stability-indicating HPLC method.

Objective: To assess the stability of this compound under various stress conditions and to develop an analytical method capable of separating the intact drug from its degradation products.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

UV light chamber

-

Oven

-

HPLC-UV/MS system

-

Reversed-phase C18 column

Methodology:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Mix this compound solution with 0.1 M HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix this compound solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix this compound solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose solid this compound to 80°C in an oven for 48 hours.

-

Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) for 24 hours.

-

A control sample (this compound solution protected from stress) should be run in parallel.

-

-

HPLC Method Development:

-

Develop a gradient HPLC method that can separate the parent this compound peak from any degradation product peaks.

-

Mobile phase components could include acetonitrile, methanol, and water with additives like formic acid or trifluoroacetic acid.

-

Monitor the elution profile using a UV detector at a wavelength where this compound absorbs maximally.

-

-

Analysis and Peak Purity:

-

Inject the stressed samples into the HPLC system.

-

Assess the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

-

Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the presence of its degradants.

-

Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the degradation products, which can help in elucidating the degradation pathways.

-

Diagram of Forced Degradation Study Workflow

Caption: A schematic representing the process of subjecting this compound to stress conditions and subsequent analysis.

Potential Signaling Pathways

The antimicrobial activity of many lipopeptides involves interaction with and disruption of the bacterial cell membrane. While the specific signaling pathways affected by this compound have not been elucidated, a generalized mechanism can be proposed.

Diagram of a Generalized Antimicrobial Lipopeptide Signaling Pathway

Caption: A proposed mechanism of action for antimicrobial lipopeptides like this compound.

Conclusion

This compound represents a promising antimicrobial agent, but a significant knowledge gap exists regarding its fundamental physicochemical properties. This technical guide has provided an inferred profile of its solubility and stability based on related compounds and has outlined detailed experimental protocols to enable researchers to systematically characterize these critical parameters. The provided workflows and diagrams serve as a practical guide for initiating these studies. A thorough understanding of the solubility and stability of this compound is an indispensable step in its journey from a promising natural product to a potential therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Isolation and purification of antibacterial lipopeptides from Bacillus velezensis YA215 isolated from sea mangroves [frontiersin.org]

- 4. Characterization of surfactin produced by Bacillus subtilis isolate BS5 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Fatty Acid Moiety in the Biological Activity of Gageotetrin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gageotetrin C, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has emerged as a compound of significant interest due to its potent antimicrobial properties and negligible cytotoxicity.[1][2][3] Structurally, it is characterized by a tetrapeptide chain linked to a (3R)-3-hydroxy-8,10-dimethyldodecanoic acid moiety.[4] This technical guide provides an in-depth analysis of the biological activity of this compound, with a specific focus on the critical contribution of its fatty acid component. The information presented herein is intended to support further research and development of this compound and related lipopeptides as potential therapeutic agents.

Core Biological Activity of this compound

This compound exhibits notable antimicrobial, particularly antifungal, activity.[1] This activity is attributed to its nature as a lipopeptide, where the fatty acid tail plays a crucial role in its interaction with microbial cell membranes. The lipophilic fatty acid is believed to facilitate the insertion of the molecule into the lipid bilayer of target pathogens, leading to membrane disruption and subsequent cell death.[5]

Quantitative Biological Data

The biological efficacy of this compound has been quantified through various in vitro assays. The following table summarizes the key reported activity data.

| Compound | Target Organism/Cell Line | Assay Type | Metric | Value | Reference |

| This compound | Candida albicans | Broth Microdilution | MIC | 0.04 µM | [1] |

| This compound | Aspergillus fumigatus | Broth Microdilution | MIC | 0.02 µM | [1] |

| This compound | Trichophyton rubrum | Broth Microdilution | MIC | 0.02 µM | [1] |

| This compound | Human Cancer Cell Lines | Sulforhodamine B (SRB) | GI₅₀ | > 30 µg/mL | [2][3] |

Table 1: Summary of Quantitative Biological Activity Data for this compound

The Fatty Acid Moiety: The Linchpin of Activity

The (3R)-3-hydroxy-8,10-dimethyldodecanoic acid component of this compound is integral to its biological function. While direct structure-activity relationship studies specifically modifying the fatty acid of this compound are not yet published, research on analogous lipopeptides provides significant insights into the role of this moiety.

The 3-hydroxy group is a common feature in many antimicrobial lipopeptides and is thought to be important for the molecule's orientation and interaction with the cell membrane. The chain length and branching of the fatty acid are also critical determinants of activity. Variations in these features can modulate the hydrophobicity of the entire molecule, thereby influencing its ability to partition into the lipid bilayer and its specificity towards different microbial membranes.

Proposed Mechanism of Action

The prevailing hypothesis for the mechanism of action of this compound, like other antimicrobial lipopeptides, centers on the disruption of the fungal cell membrane. This process is not believed to involve a traditional signaling pathway but rather a direct physical interaction with the membrane components.

References

Gageotetrin C: A Technical Guide to its Source, Natural Variants, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gageotetrin C is a linear lipopeptide with notable antimicrobial properties, first isolated from a marine bacterium. This document provides a comprehensive overview of this compound, its natural source, and its known variants. It includes detailed experimental protocols for its isolation and characterization, quantitative data on its biological activity, and diagrams illustrating its structure and discovery workflow. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Source and Natural Variants

This compound is a secondary metabolite produced by the marine-derived bacterium Bacillus subtilis, specifically the 109GGC020 strain.[1][2] This strain was isolated from a marine sediment sample collected at Gageocho, a reef in the southern region of the Republic of Korea.[2]

The fermentation of Bacillus subtilis 109GGC020 yields a family of related lipopeptides, with this compound being one of the identified members. The known natural variants are Gageotetrin A and Gageotetrin B.[3][4][5][6] Gageotetrin A is the smallest of the group, containing a dipeptide chain.[7] Gageotetrin B is structurally similar to this compound, with the key difference being a methoxy group (-OCH3) attached to the glutamic acid residue in Gageotetrin B.[7]

In addition to the Gageotetrins, the same bacterial strain has been found to produce other classes of bioactive lipopeptides, including:

-

Gageostatins A-C: Linear lipopeptides with a heptapeptide structure and a 3-β-hydroxy fatty acid.[2][3]

-

Gageopeptides A-D: Linear lipopeptides composed of tetrapeptides and a 3-β-hydroxy fatty acid.[1][3]

-

Bacilotetrins: Cyclic lipodepsipeptides.[1]

Chemical Structure

This compound is a linear lipopeptide. Its structure consists of a tetrapeptide backbone linked to a novel 3-hydroxy fatty acid.[3][4][5] The structural elucidation of this compound and its analogues was accomplished through spectroscopic data analysis and chemical derivatization.[4][5][6]

Biological Activity

Gageotetrins A-C have demonstrated significant antimicrobial activity against a range of pathogens.[3][4][5][6] Notably, these compounds are reported to be noncytotoxic against human cancer cell lines, suggesting a favorable therapeutic window.[3][4][5][6][8]

Antimicrobial Activity

The antimicrobial efficacy of Gageotetrins A-C has been quantified using the broth dilution assay to determine the Minimum Inhibitory Concentration (MIC). The compounds exhibit potent activity, particularly against Pseudomonas aeruginosa.[3]

Cytotoxicity

The cytotoxic potential of Gageotetrins A-C was evaluated against human cancer cell lines. The results indicate a lack of significant cytotoxicity, with GI50 values greater than 30 μg/ml.[4][5][6]

Quantitative Data Summary

The following table summarizes the reported biological activity for the Gageotetrin family.

| Compound | Organism/Cell Line | Assay Type | Result | Reference |

| Gageotetrins A-C | Various Microorganisms | MIC | 0.01–0.06 μM | [4][5][6] |

| Gageotetrins A-C | P. aeruginosa | MIC | 0.02-0.06 µM | [3] |

| Gageotetrins A-C | Human Cancer Cell Lines | Cytotoxicity (GI50) | > 30 μg/ml | [4][5][6] |

| Gageopeptides A-D | R. solani, B. cinerea, C. acutatum | MIC | 0.02–0.06 μM | [9] |

| Gageopeptides A-D | Gram-positive & Gram-negative bacteria | MIC | 0.04–0.08 μM | [9] |

| Gageopeptides A-D | Cancer Cell Lines | Cytotoxicity (GI50) | > 25 μM | [9] |

| Gageostatins A-C | Pathogenic Fungi | MIC | 4–32 µg/mL | [2] |

| Gageostatins A-C | Bacteria | MIC | 8–64 µg/mL | [2] |

| Gageostatins A-C | Human Cancer Cell Lines | Cytotoxicity (GI50) | 4.6–19.6 µg/mL | [2] |

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, from bacterial fermentation to purification and structural analysis.

Bacterial Culture and Fermentation

The Bacillus subtilis strain 109GGC020 is cultured in a suitable broth medium. The fermentation conditions, such as temperature, pH, and aeration, are optimized to maximize the production of secondary metabolites.[2]

Extraction and Isolation

Following fermentation, the culture broth is centrifuged to separate the bacterial cells from the supernatant. The supernatant is then subjected to solvent extraction, typically with ethyl acetate, to isolate the crude mixture of lipopeptides. This crude extract is then fractionated using various chromatographic techniques, including column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC), to yield pure this compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the peptide sequence.

The absolute stereochemistry of the amino acid and fatty acid components is determined by chemical derivatization followed by chromatographic analysis, such as Marfey's method.[2]

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is typically assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Cytotoxicity Assays

The in vitro cytotoxicity of this compound is evaluated against a panel of human cancer cell lines. Common assays for this purpose include the sulforhodamine B (SRB) assay, MTT assay, or WST-1 assay.[9] The results are generally reported as the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound, along with its natural variants, represents a promising class of antimicrobial agents with low cytotoxicity. The detailed methodologies for their isolation and characterization, as outlined in this guide, provide a foundation for further research and development. The unique structure and potent bioactivity of this compound make it a compelling candidate for future drug discovery efforts, particularly in the context of rising antimicrobial resistance. Further investigation into its mechanism of action and potential for synergistic effects with other antimicrobial agents is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovering the Next-Generation Plant Protection Products: A Proof-of-Concept via the Isolation and Bioactivity Assessment of the Olive Tree Endophyte Bacillus sp. PTA13 Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Gageotetrin C

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gageotetrin C is a linear lipopeptide with notable antimicrobial and antifungal properties, first isolated from the marine bacterium Bacillus subtilis.[1][2][3][4][5] It is a non-cytotoxic agent, making it a compound of interest for further investigation in drug development.[1][2][4] Structurally, it is an oligopeptide composed of a tetrapeptide linked to a 3-hydroxy fatty acid.[2][4][6] This document provides a detailed protocol for the isolation and purification of this compound from bacterial culture.

I. Data Presentation

Table 1: Physicochemical and Biological Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₇H₆₈N₄O₉ | [6] |

| Molecular Weight | 713.0 g/mol | [6] |

| Source Organisms | Bacillus subtilis (marine derived), Bacillus sp. PTA13 (olive tree endophyte) | [1][7] |

| Antimicrobial Activity (MIC) | 0.01-0.06 μM | [1][2][4] |

| Antifungal Activity (MIC) | 0.02-0.04 μM | [5] |

| Cytotoxicity (GI₅₀) | > 30 μg/ml (against human cancer cell lines) | [1][2][4] |

| Mass Spectrometry | [M+H]⁺ at m/z 699.4916 and 713.5078 | [7] |

| Retention Time (RP-HPLC) | 14.69 and 15.61 min | [7] |

II. Experimental Protocols

This protocol outlines the general steps for the isolation and purification of this compound from a bacterial source.

A. Bacterial Cultivation (Fermentation)

-

Strain: Bacillus subtilis (e.g., marine isolate 109GGC020) or Bacillus sp. PTA13.[7][8]

-

Media: Prepare a suitable liquid culture medium for Bacillus species, such as Marine Broth 2216 or a custom nutrient-rich medium.

-

Inoculation: Inoculate the sterile medium with a fresh culture of the bacterium.

-

Incubation: Incubate the culture at an appropriate temperature (e.g., 28-37°C) with shaking (e.g., 150-200 rpm) for a period sufficient for the production of secondary metabolites (typically 3-7 days).[4]

-

Monitoring: Monitor bacterial growth and secondary metabolite production, if possible, using analytical techniques like HPLC-MS.

B. Extraction of Crude Lipopeptides

-

Cell Removal: After incubation, centrifuge the culture broth at a high speed (e.g., 8,000 x g for 20 minutes) to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted lipopeptides.

-

Solvent Extraction:

-

Perform a liquid-liquid extraction of the supernatant using an equal volume of a non-polar solvent like ethyl acetate.

-

Mix vigorously and allow the phases to separate.

-

Collect the organic (ethyl acetate) phase.

-

Repeat the extraction process two to three times to maximize the yield.

-

-

Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipopeptide extract.[8]

C. Fractionation and Purification

The crude extract contains a mixture of lipopeptides. Chromatographic methods are employed for the separation and purification of this compound.

1. Initial Fractionation (Optional but Recommended):

-

For complex mixtures, an initial fractionation can be performed using liquid-liquid partitioning. A suggested solvent system is n-Heptane:EtOAc:MeOH:H₂O (2:3:2:3, v/v/v/v).[7] This can help in separating major lipopeptide groups.

2. Chromatographic Purification:

-

Column Chromatography:

-

Pack a silica gel column and equilibrate with a non-polar solvent (e.g., hexane or chloroform).

-

Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically used for lipopeptide separation.

-

Mobile Phase: A gradient of acetonitrile (ACN) in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common choice. For example, a linear gradient from 20% ACN to 100% ACN over 40 minutes.

-

Detection: Monitor the elution at a wavelength of 210-220 nm.

-

Fraction Collection: Collect peaks corresponding to the expected retention time of this compound.[7]

-

Multiple rounds of HPLC may be necessary to achieve high purity.

-

D. Purity Assessment and Structure Confirmation

-

Purity Check: The purity of the isolated this compound should be assessed by analytical HPLC. A single, sharp peak is indicative of high purity.

-

Structure Confirmation:

-

Mass Spectrometry (MS): Confirm the molecular weight using High-Resolution Mass Spectrometry (HRMS).[7]

-

Nuclear Magnetic Resonance (NMR): Elucidate the detailed structure and stereochemistry using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

-

III. Mandatory Visualizations

Caption: Workflow for the isolation and purification of this compound.

Caption: Logical relationship of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C37H68N4O9 | CID 102225145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovering the Next-Generation Plant Protection Products: A Proof-of-Concept via the Isolation and Bioactivity Assessment of the Olive Tree Endophyte Bacillus sp. PTA13 Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Gageotetrin C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gageotetrin C is a linear lipopeptide isolated from a marine-derived bacterium, Bacillus subtilis.[1][2][3] Like other members of the gageotetrin family, it exhibits antimicrobial properties.[1][2][3] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antimicrobial activity of novel compounds like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[4][5] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and accurate technique for antimicrobial susceptibility testing.[5][6]

Data Presentation

The antimicrobial activity of this compound and its analogs, Gageotetrin A and B, has been evaluated against a panel of microorganisms. The reported MIC values from the literature are summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of Gageotetrins A, B, and C

| Compound | Staphylococcus aureus (KCTC 1621) | Bacillus subtilis (KCTC 1021) | Salmonella typhi (KCTC 1926) | Pseudomonas aeruginosa (KCTC 1636) | Rhizoctonia solani (KACC 40111) | Colletotrichum acutatum (KACC 40042) | Botrytis cinerea (KACC 40573) |

| Gageotetrin A | 0.06 µM | 0.06 µM | 0.03 µM | 0.06 µM | 0.03 µM | 0.03 µM | 0.06 µM |

| Gageotetrin B | 0.02 µM | 0.01 µM | 0.02 µM | 0.02 µM | 0.01 µM | 0.01 µM | 0.02 µM |

| This compound | 0.04 µM | 0.02 µM | 0.04 µM | 0.04 µM | 0.02 µM | 0.02 µM | 0.04 µM |

| Kanamycin | 0.25 µg/mL | 0.25 µg/mL | 1.0 µg/mL | 1.0 µg/mL | - | - | - |

| Amphotericin B | - | - | - | - | 0.5 µg/mL | 0.5 µg/mL | 0.5 µg/mL |

Data sourced from Tareq et al., 2014.[1][2][3] Kanamycin and Amphotericin B were used as positive controls for antibacterial and antifungal activity, respectively.

Experimental Protocols

The following protocol is a standard broth microdilution method adapted for the determination of the MIC of this compound.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile diluent (e.g., broth or Dimethyl Sulfoxide (DMSO))

-

Pipettes and sterile tips

-

Incubator

-

Plate reader (optional, for spectrophotometric reading)

-

Positive control antibiotic (e.g., Kanamycin)

-

Negative control (broth and diluent only)

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Further dilute the stock solution in the appropriate sterile broth medium to achieve a starting concentration that is twice the highest concentration to be tested.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the starting this compound solution to the first column of wells. This will result in a total volume of 200 µL.

-

-

Serial Dilutions:

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column.

-

Discard 100 µL from the tenth column to ensure all wells (except the controls) have a final volume of 100 µL.

-

The eleventh column will serve as the growth control (broth and inoculum only), and the twelfth column will be the sterility control (broth only).

-

-

Inoculum Preparation:

-

Culture the test microorganism overnight on an appropriate agar plate.

-

Select several colonies and suspend them in sterile broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Add 100 µL of the final diluted inoculum to each well from column 1 to 11. Do not add inoculum to the sterility control wells in column 12.

-

The final volume in each test well will be 200 µL.

-

-

Incubation:

-

Reading the Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.[4][7]

-

Growth can be assessed visually as turbidity or by using a plate reader to measure the optical density at 600 nm (OD₆₀₀).[8] The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the growth control.

-

Visualizations

Diagram 1: Experimental Workflow for MIC Determination

Caption: Workflow for determining the MIC of this compound.

Diagram 2: Proposed Mechanism of Action for Lipopeptides

Caption: General mechanism of lipopeptide antimicrobial action.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. protocols.io [protocols.io]

Application Notes and Protocols for In Vitro Evaluation of Gageotetrin C Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the in vitro antimicrobial activity of Gageotetrin C, a linear lipopeptide isolated from a marine Bacillus subtilis.[1][2] The information presented here is intended to guide researchers in the effective screening and characterization of this potent antimicrobial agent.

Introduction to this compound

This compound is a member of a unique class of linear lipopeptides that have demonstrated significant antimicrobial properties.[2][3] Composed of a di- and tetrapeptide backbone linked to a novel fatty acid, this compound exhibits broad-spectrum activity against a variety of pathogenic bacteria and fungi.[1][2] Notably, it has shown potent activity with Minimum Inhibitory Concentration (MIC) values in the range of 0.01–0.06 μM.[2]

Data Presentation: Antimicrobial Spectrum of this compound

The antimicrobial efficacy of this compound has been quantified using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The following table summarizes the reported MIC values against a panel of microorganisms.

| Microorganism | Type | MIC (µM) |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 0.02 - 0.06 |

| Staphylococcus aureus | Gram-positive Bacteria | 0.03 - 0.06 |

| Bacillus subtilis | Gram-positive Bacteria | 0.03 - 0.06 |

| Salmonella typhi | Gram-negative Bacteria | 0.01 - 0.04 |

| Rhizoctonia solani | Fungus | 0.01 - 0.04 |

| Colletotrichum acutatum | Fungus | 0.01 - 0.04 |

| Botrytis cinerea | Fungus | 0.01 - 0.04 |

Data sourced from Tareq et al., 2014.[1][2]

Experimental Protocols

The following are detailed protocols for the determination of the antimicrobial activity of this compound using the broth microdilution assay. This method is a standard and reliable technique for determining the MIC of antimicrobial agents.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from established methods for antimicrobial susceptibility testing of peptides and is optimized for lipopeptides like this compound.[4][5][6]

Materials:

-

This compound (stock solution prepared in a suitable solvent, e.g., DMSO, and further diluted in sterile deionized water)

-

Test microorganisms (bacteria and fungi)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

-

Sterile 96-well polypropylene microtiter plates (low-binding plates are recommended for lipopeptides to prevent adhesion to the plastic)[4][5]

-

Sterile deionized water

-

Spectrophotometer

-

Microplate reader

-

Positive control antimicrobial (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)

-

Negative control (broth only and broth with solvent)

Procedure:

-

Preparation of Microbial Inoculum:

-

From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

For fungi, prepare a spore suspension and adjust the concentration to approximately 0.4-5 x 10⁴ CFU/mL.

-

Dilute the standardized bacterial suspension in the appropriate broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Dilute the fungal suspension in RPMI-1640 to achieve a final concentration of approximately 0.4-5 x 10³ CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 100 times the highest desired test concentration.

-

Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth in a separate 96-well plate or in tubes to create a range of concentrations.

-

-

Assay Plate Preparation:

-

Add 50 µL of the appropriate sterile broth to all wells of a 96-well polypropylene microtiter plate.

-

Transfer 50 µL of the highest concentration of the diluted this compound to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

This will result in wells with decreasing concentrations of this compound.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

-

Include a positive control (broth with inoculum and a standard antimicrobial) and a negative/sterility control (broth only) and a growth control (broth with inoculum).

-

Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours for bacteria and at a suitable temperature for 24-72 hours for fungi.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

-

Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration where there is no significant increase in OD compared to the negative control.

-

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound antimicrobial action.

References

- 1. researchgate.net [researchgate.net]

- 2. Gageotetrins A-C, noncytotoxic antimicrobial linear lipopeptides from a marine bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

Application Notes and Protocols for the Chemical Synthesis of Gageotetrin C

Disclaimer: To date, a complete de novo total chemical synthesis of Gageotetrin C has not been reported in peer-reviewed literature. The following application notes and protocols describe a proposed synthetic pathway based on established methodologies for the synthesis of similar lipopeptides, such as Bacilotetrin C, and general principles of peptide and fatty acid synthesis.

Overview and Retrosynthetic Analysis

This compound is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis. It is comprised of a tetrapeptide moiety, (L)-Glu-(L)-Leu-(L)-Leu-(L)-Leu, which is N-acylated with the fatty acid (3R)-3-hydroxy-8,10-dimethyldodecanoic acid. The proposed retrosynthetic analysis disconnects this compound at the amide bond linking the fatty acid and the N-terminal glutamic acid residue. This yields two key building blocks: the protected tetrapeptide 1 and the protected β-hydroxy fatty acid 2 .

A convergent synthetic strategy is proposed, wherein the tetrapeptide and the fatty acid are synthesized separately and then coupled in the final stages, followed by global deprotection.

Proposed Retrosynthetic Pathway for this compound

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Tetrapeptide Fragment

The tetrapeptide fragment, Boc-Glu(OtBu)-Leu-Leu-Leu-OH, can be efficiently prepared using standard solid-phase peptide synthesis (SPPS) on a 2-chlorotrityl chloride resin, which allows for the cleavage of the final peptide acid under mild acidic conditions, preserving the acid-labile side-chain protecting groups.

Experimental Workflow for Tetrapeptide Synthesis

Caption: Workflow for the solid-phase synthesis of the protected tetrapeptide.

Protocol 2.1: Solid-Phase Synthesis of Boc-Glu(OtBu)-Leu-Leu-Leu-OH

-

Resin Loading: Swell 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol/g) in dichloromethane (DCM, 10 mL) for 30 min. Add Fmoc-L-Leu-OH (3 equiv.) and N,N-diisopropylethylamine (DIPEA, 6 equiv.) and shake at room temperature for 4 h. Quench with methanol (1 mL) and wash the resin with DCM (3x), DMF (3x), and DCM (3x).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) (10 mL) for 5 min, drain, and repeat for 15 min. Wash the resin with DMF (5x) and DCM (5x).

-

Peptide Coupling: To the deprotected resin, add Fmoc-L-Leu-OH (3 equiv.), HCTU (3 equiv.), and DIPEA (6 equiv.) in DMF. Shake at room temperature for 2 h. Wash the resin with DMF (5x) and DCM (5x).

-

Repeat Cycles: Repeat steps 2 and 3 for the subsequent amino acids (Fmoc-L-Leu-OH and Boc-L-Glu(OtBu)-OH).

-

Cleavage: After the final coupling, wash the resin with DMF (5x), DCM (5x), and dry under vacuum. Treat the resin with a solution of 30% 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in DCM (10 mL) for 1 h. Filter the resin and collect the filtrate.

-

Purification: Concentrate the filtrate in vacuo. Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether. Purify the crude peptide by reverse-phase HPLC (RP-HPLC) to yield the title compound.

Synthesis of the Fatty Acid Fragment

The synthesis of (3R)-3-hydroxy-8,10-dimethyldodecanoic acid requires a stereoselective approach. A plausible route involves an asymmetric aldol reaction, for instance, using a chiral auxiliary like the Evans auxiliary, to set the stereocenter at C-3.

Protocol 3.1: Proposed Synthesis of (3R)-3-hydroxy-8,10-dimethyldodecanoic acid

This multi-step synthesis starts from commercially available materials and involves the creation of the C8-C10 dimethylated tail, followed by chain extension and a stereoselective aldol reaction.

This protocol is hypothetical and would require significant optimization.

-

Synthesis of the Aldehyde Fragment: Prepare 6,8-dimethyl-nonanal from commercially available precursors (e.g., citronellal derivatives) via standard functional group transformations (e.g., oxidation, reduction, Grignard reactions).

-

Evans Asymmetric Aldol Reaction:

-

Acylate the Evans auxiliary, (R)-4-benzyl-2-oxazolidinone, with propionyl chloride.

-

Treat the resulting N-propionyl oxazolidinone with a titanium Lewis acid and a hindered base (e.g., TiCl₄, sparteine) followed by the aldehyde from step 1 at low temperature (-78 °C).

-

This reaction should stereoselectively yield the aldol adduct with the desired (R)-configuration at the newly formed hydroxyl group.

-

-

Auxiliary Cleavage: Cleave the chiral auxiliary from the aldol product using lithium hydroperoxide (LiOOH) to yield the free carboxylic acid with a protected hydroxyl group (e.g., after silylation with TBDPSCl).

-

Purification: Purify the final protected fatty acid by column chromatography.

Final Coupling and Deprotection

The final steps involve coupling the two synthesized fragments and removing all protecting groups to yield this compound.

Protocol 4.1: Amide Coupling and Global Deprotection

-

Amide Coupling: Dissolve the protected tetrapeptide 1 (1.0 equiv.), protected fatty acid 2 (1.2 equiv.), HATU (1.2 equiv.), and HOBt (1.2 equiv.) in anhydrous DMF. Add DIPEA (2.5 equiv.) and stir the reaction mixture at room temperature for 12 h.

-

Workup and Purification: Dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude protected lipopeptide by column chromatography.

-

Global Deprotection: Treat the purified protected lipopeptide with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 4 h at room temperature.

-

Final Purification: Remove the TFA in vacuo. Precipitate the crude this compound with cold diethyl ether. Wash the precipitate, dry, and purify by preparative RP-HPLC to yield the final product.

Data Presentation

The following table summarizes the expected (hypothetical) data for the key steps in the synthesis of this compound.

| Step No. | Compound Name | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (HPLC) |

| 2.1 | Boc-Glu(OtBu)-Leu-Leu-Leu-OH | 1.0 (Resin) | 1.52 | ~70 | >95% |

| 3.1 | (3R)-3-(TBDPS-O)-8,10-dimethyldodecanoic acid | (Varies) | (Varies) | ~40 (Overall) | >98% |

| 4.1 | Protected this compound | 1.0 (Peptide) | 1.35 | ~85 | >90% |

| 4.1 | This compound | 1.35 | 0.75 | ~90 | >99% |

Table 1. Hypothetical Yields and Purity for the Synthesis of this compound.

| Compound | Method | Expected Result |

| This compound | HRMS | [M+H]⁺ calculated for C₃₇H₆₉N₄O₉⁺: 713.5065; Found: 713.XXXX |

| ¹H NMR | Characteristic peaks for leucine residues (δ ~0.9 ppm, doublets), fatty acid methyl groups, α-protons of amino acids (δ ~4.0-4.5 ppm), and the CH-OH of the fatty acid (δ ~3.8-4.0 ppm). | |

| ¹³C NMR | Resonances corresponding to carbonyls (amide and carboxylic acid, δ ~170-180 ppm), α-carbons of amino acids (δ ~50-60 ppm), and aliphatic carbons of the leucine and fatty acid side chains. |

Table 2. Expected Analytical Data for this compound.

Application Notes and Protocols for the Stereochemical Elucidation of Gageotetrin C

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gageotetrin C is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis.[1][2][3] Like its analogs, Gageotetrin A and B, it exhibits significant antimicrobial properties without notable cytotoxicity, making it a person of interest for therapeutic development.[2][3][4] The precise three-dimensional arrangement of its constituent amino acids and fatty acid chain, its stereochemistry, is crucial for its biological activity. This document provides detailed methodologies for the elucidation of the stereochemistry of this compound, drawing upon established chemical and spectroscopic techniques applied to this class of molecules.[5][6]